molecular formula C16H12O6 B1203524 Rubrocristin CAS No. 74815-59-1

Rubrocristin

Cat. No.: B1203524
CAS No.: 74815-59-1
M. Wt: 300.26 g/mol
InChI Key: XZDDKPVQCXULQZ-UHFFFAOYSA-N
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Description

Rubrocristin is a naturally occurring anthraquinone derivative, first isolated from the Aspergillus glaucus group. It is characterized by its yellow pigment and is known for its unique chemical structure and properties. This compound is a polyhydroxy anthraquinone, which contributes to its distinct coloration and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubrocristin can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methylation of anthraquinone precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus glaucus. The fermentation process is optimized by controlling the concentrations of glucose and salt in the culture medium, which significantly affects the yield and quality of this compound. The compound is then extracted and purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions: Rubrocristin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Rubrocristin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying anthraquinone chemistry and its derivatives.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities.

    Medicine: Explored for its antitumor properties and potential use in cancer treatment.

    Industry: Utilized as a natural pigment in the food and textile industries

Mechanism of Action

The mechanism of action of rubrocristin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and interfere with cellular processes such as DNA replication and RNA synthesis. The molecular targets and pathways involved include the inhibition of topoisomerases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Rubrocristin is compared with other similar anthraquinone derivatives, such as:

  • Emodin
  • Physcion
  • Catenarin
  • Erythroglaucin

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its lack of significant antibacterial activity, which distinguishes it from other anthraquinones like catenarin and emodin .

Properties

IUPAC Name

1,4,7-trihydroxy-5-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-3-9(18)12-13(14(6)19)15(20)8-4-7(17)5-10(22-2)11(8)16(12)21/h3-5,17-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDKPVQCXULQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225785
Record name Rubrocristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-59-1
Record name Rubrocristin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubrocristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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